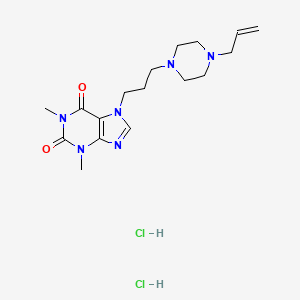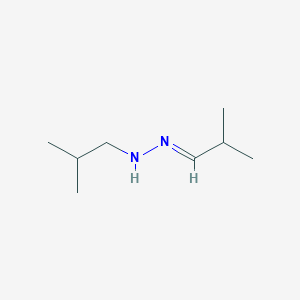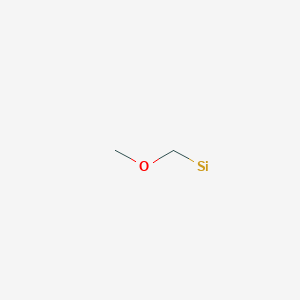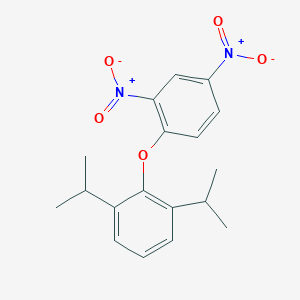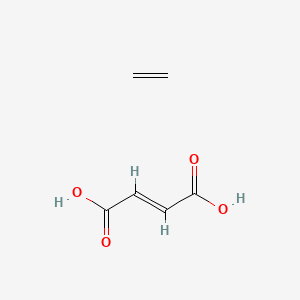
(E)-but-2-enedioic acid;ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid, also known as fumaric acid, is an organic compound with the formula C4H4O4. It is a dicarboxylic acid and an isomer of maleic acid. Ethene, commonly known as ethylene, is a hydrocarbon with the formula C2H4. It is the simplest alkene and is widely used in the chemical industry. Both compounds play significant roles in various chemical processes and have numerous applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-but-2-enedioic acid can be synthesized through the catalytic oxidation of benzene or butane. One common method involves the catalytic oxidation of benzene using vanadium pentoxide (V2O5) as a catalyst at high temperatures. The reaction produces maleic anhydride, which is then hydrolyzed to form (E)-but-2-enedioic acid.
Ethene can be produced through the dehydration of ethanol. This process involves passing ethanol vapor over a heated aluminum oxide catalyst, resulting in the formation of ethene and water. Another method involves the cracking of hydrocarbons, such as naphtha or ethane, at high temperatures to produce ethene.
Industrial Production Methods
In industrial settings, (E)-but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of air or oxygen and a vanadium pentoxide catalyst. The resulting maleic anhydride is then hydrolyzed to yield (E)-but-2-enedioic acid.
Ethene is primarily produced through steam cracking of hydrocarbons. In this process, hydrocarbons such as naphtha or ethane are heated to high temperatures in the presence of steam, resulting in the formation of ethene and other by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form succinic acid.
Esterification: It reacts with alcohols to form esters.
Addition Reactions: It can undergo addition reactions with halogens and hydrogen.
Ethene undergoes several types of reactions, including:
Addition Reactions: It readily undergoes addition reactions with halogens, hydrogen, and other compounds.
Polymerization: It can polymerize to form polyethylene.
Oxidation: It can be oxidized to form ethylene oxide or acetaldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Concentrated sulfuric acid is often used as a catalyst.
Addition Reactions: Halogens like bromine and chlorine are commonly used.
Major Products Formed
Oxidation of (E)-but-2-enedioic acid: Carbon dioxide and water.
Reduction of (E)-but-2-enedioic acid: Succinic acid.
Esterification of (E)-but-2-enedioic acid: Esters.
Polymerization of ethene: Polyethylene.
Scientific Research Applications
(E)-but-2-enedioic acid and ethene have numerous applications in scientific research:
Chemistry: (E)-but-2-enedioic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry. Ethene is used as a starting material for the synthesis of various chemicals.
Biology: (E)-but-2-enedioic acid is involved in the citric acid cycle, an essential metabolic pathway in living organisms. Ethene acts as a plant hormone, regulating processes such as fruit ripening and flower wilting.
Medicine: (E)-but-2-enedioic acid is used in the treatment of psoriasis and other skin conditions. Ethene is used as an anesthetic agent.
Industry: (E)-but-2-enedioic acid is used in the production of resins, plastics, and food additives. Ethene is used in the production of polyethylene, ethylene oxide, and other chemicals.
Mechanism of Action
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid exerts its effects through various mechanisms. In biological systems, it participates in the citric acid cycle, where it is converted to malate by the enzyme fumarase. This conversion is essential for energy production in cells.
Ethene
Ethene acts as a plant hormone by binding to specific receptors in plant cells. This binding triggers a signaling cascade that regulates various physiological processes, such as fruit ripening and flower wilting. In industrial applications, ethene undergoes polymerization to form polyethylene, a widely used plastic.
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: An isomer of (E)-but-2-enedioic acid with similar chemical properties but different physical properties.
Propene: A similar hydrocarbon to ethene, with one additional carbon atom.
Uniqueness
(E)-but-2-enedioic acid is unique due to its role in the citric acid cycle and its use in the treatment of skin conditions. Ethene is unique due to its role as a plant hormone and its widespread use in the production of polyethylene.
Properties
CAS No. |
26877-81-6 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
InChI Key |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
Isomeric SMILES |
C=C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=C.C(=CC(=O)O)C(=O)O |
Related CAS |
26877-81-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


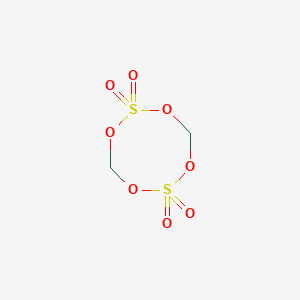


![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
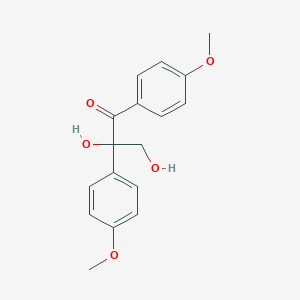

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
